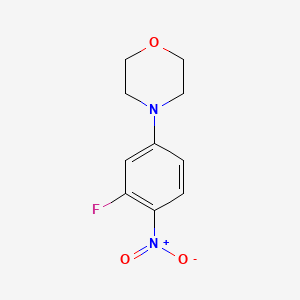

4-(3-Fluoro-4-nitrophenyl)morpholine

描述

4-(3-Fluoro-4-nitrophenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with a fluorine atom at the meta position (C3) and a nitro group at the para position (C4). This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors, antiparasitic agents, and antitumor drugs . The morpholine ring enhances solubility and metabolic stability, while the nitro group enables further functionalization (e.g., reduction to an amine for coupling reactions). The fluorine atom contributes to lipophilicity and may influence electronic effects or binding interactions in biological systems .

属性

IUPAC Name |

4-(3-fluoro-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVXZXWWCKAODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624280 | |

| Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218301-62-3 | |

| Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene with morpholine. The reaction is carried out under neat conditions, where morpholine displaces one of the fluorine atoms on the benzene ring. The reaction mixture is heated to 60–65°C and stirred for 10 hours .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent temperature and mixing. The use of catalysts and solvents can also be explored to improve yield and purity.

化学反应分析

Types of Reactions

4-(3-Fluoro-4-nitrophenyl)morpholine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Iron and ammonium chloride in an aqueous medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-(3-Fluoro-4-aminophenyl)morpholine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(3-Fluoro-4-nitrophenyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

作用机制

The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)morpholine and its derivatives often involves interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by mimicking hydrogen bonds or altering the electronic properties of the molecule .

相似化合物的比较

Comparison with Structural Analogs

2.1. Substituent Position Isomers

2.1.1. 4-(2-Fluoro-4-nitrophenyl)morpholine

- Structure : Fluorine at C2, nitro at C3.

- Properties: Molecular weight: 226.21 g/mol (CAS 2689-39-6) . Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) of 2-fluoro-4-nitrochlorobenzene with morpholine . Applications: Used in kinase inhibitor development (e.g., VPC-14449 analogs) .

2.1.2. 4-(4-Nitrophenyl)morpholine

- Properties: Melting point: 148–152°C (CAS 10389-51-2) . Synthesis: Reacts with 4-nitrochlorobenzene under basic conditions . Applications: Precursor for 4-morpholinoaniline in amide couplings; environmental pollutant studies . Key Difference: The absence of fluorine reduces lipophilicity and may decrease metabolic stability compared to fluorinated analogs .

2.2. Heteroatom-Modified Analogs

2.2.1. 4-(4-Nitrophenyl)thiomorpholine

- Structure : Sulfur replaces oxygen in the morpholine ring.

- Properties :

- Crystal Packing: Forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike the oxygen analog .

- Reactivity: Sulfur increases lipophilicity and serves as a "soft spot" for oxidation to sulfoxides/sulfones .

- Key Difference : Thiomorpholine derivatives exhibit enhanced membrane permeability compared to morpholine analogs, critical for CNS-targeting drugs .

2.2.2. 4-[(3-Fluorophenyl)acetyl]morpholine

- Structure : Morpholine linked to a 3-fluorophenyl group via an acetyl spacer.

- Applications : Antileishmanial agent; demonstrates the role of fluorine in enhancing bioactivity .

- Key Difference : The acetyl spacer alters electronic effects and steric bulk, reducing nitro group reactivity compared to direct phenyl substitution .

2.3. Functional Group Variations

2.3.1. 4-(2-(Trifluoromethyl)-4-nitrophenoxy)ethylmorpholine

- Structure : Ethyl linker with trifluoromethyl and nitro groups.

- Properties :

2.3.2. 4-(3-(Trifluoromethyl)phenyl)morpholine

- Structure : Trifluoromethyl at C3.

- Properties :

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Fluoronitrobenzene isomers (2- vs. 3-fluoro) influence SNAr reaction rates. 4-Fluoronitrobenzene reacts faster with morpholine than 3-fluoro analogs due to resonance effects .

- Biological Activity: Fluorine at C3 improves target binding in kinase inhibitors compared to non-fluorinated analogs, as seen in VPC-14449 derivatives .

- Crystallography : Thiomorpholine analogs exhibit distinct hydrogen-bonding patterns compared to morpholine, affecting solubility and formulation .

生物活性

4-(3-Fluoro-4-nitrophenyl)morpholine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Properties

- Molecular Formula : C10H11FN2O3

- Molecular Weight : 224.21 g/mol

- Structure : The compound features a morpholine ring substituted with a 3-fluoro-4-nitrophenyl group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells.

- Cell Signaling Modulation : The compound influences various cell signaling pathways, affecting gene expression and cellular metabolism. It has been reported to activate the caspase pathway, promoting programmed cell death in certain cell types.

- Reactivity with Nucleophiles : The presence of the electron-withdrawing nitro group enhances the reactivity of the adjacent fluorine atom towards nucleophilic reagents, facilitating various biochemical reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .

Antidiabetic Potential

Morpholine derivatives have been explored for their antidiabetic properties. Certain studies suggest that modifications to the morpholine structure can enhance inhibitory activity against α-glucosidases, which are crucial in carbohydrate metabolism .

Cytotoxicity Studies

In laboratory settings, this compound has shown varying degrees of cytotoxicity depending on dosage:

- Low Doses : Minimal toxicity observed; primarily targets specific cellular pathways.

- High Doses : Induces significant toxic effects including hepatotoxicity and nephrotoxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to increased apoptosis in human cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Testing : A series of tests against various bacterial strains revealed that certain derivatives exhibited promising antibacterial properties, warranting further investigation into their application as antimicrobial agents .

Biochemical Pathways

The compound interacts with various metabolic pathways:

- Metabolism : Cytochrome P450 enzymes are involved in its oxidative metabolism, leading to the formation of metabolites that could possess distinct biological activities.

- Transport Mechanisms : It is transported across cell membranes via specific transporters, influencing its bioavailability and distribution within tissues.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。